4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a tert-butyl group, a cyanopyridine moiety, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine intermediate, followed by the introduction of the cyanopyridine group, and finally the attachment of the tert-butylbenzamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
Scientific Research Applications
4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)aniline
- 4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)phenol
- 4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzoic acid
Uniqueness
4-(tert-butyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The cyanopyridine moiety adds an element of electronic modulation, influencing the compound’s binding affinity and selectivity.
Properties
IUPAC Name |
4-tert-butyl-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-23(2,3)20-8-6-18(7-9-20)22(28)26-16-17-10-13-27(14-11-17)21-19(15-24)5-4-12-25-21/h4-9,12,17H,10-11,13-14,16H2,1-3H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVRHDXZZBBCQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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